molecular formula C8H16N2O4 B141130 Diisopropyl bicarbamate CAS No. 19740-72-8

Diisopropyl bicarbamate

Cat. No. B141130
CAS RN: 19740-72-8
M. Wt: 204.22 g/mol
InChI Key: FBZULTVJWVCJQV-UHFFFAOYSA-N
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Description

Diisopropyl bicarbamate is a chemical compound that is related to various research areas, including organic synthesis and coordination chemistry. It is a derivative of carbamic acid and is characterized by the presence of isopropyl groups attached to the nitrogen atom of the carbamate moiety.

Synthesis Analysis

The synthesis of diisopropyl carbamate derivatives can be achieved through different methods. For instance, 1-Aryl-1-alkenyl N,N-diisopropylcarbamates are synthesized from alkyl aryl ketones and N,N-diisopropylcarbamoyl chloride by heating with excess pyridine . Another approach involves the treatment of benzylamines with phosphorus pentoxide to yield isoindolinones, showcasing a Bischler-Napieralski-type cyclization .

Molecular Structure Analysis

The molecular structure of diisopropyl carbamate compounds has been studied using various spectroscopic techniques and crystallography. For example, the structure of bis(diisopropyl(1,2-bis(diethylcarbamoyl)ethyl)phosphonate)erbium(III) nitrate monohydrate was elucidated using infrared and NMR spectroscopy, along with single-crystal X-ray diffraction analysis . The structure of trimethylsilyl-N,N-diisopropyl carbamate was also determined by single crystal X-ray diffraction and 1H NMR spectroscopy .

Chemical Reactions Analysis

Diisopropyl carbamate derivatives participate in various chemical reactions. They can undergo syn-carbolithiation when treated with alkyllithium/diamine, leading to configurationally stable lithiated benzyl carbamates . Additionally, the lithium diisopropylamide-mediated anionic Fries rearrangement of aryl carbamates has been studied, revealing insights into the role of aggregates and mixed aggregates in the reaction mechanism .

Physical and Chemical Properties Analysis

The physical and chemical properties of diisopropyl carbamate derivatives are influenced by their molecular structure. For instance, the trimethylsilylated derivative exhibits specific conformations and barriers to rotation around the amide bond and isopropyl groups . The photodegradable properties of certain carbamates, such as 1-(4,5-dimethoxy-2,3-dinitrophenyl)-2-methylpropyl N-butylcarbamate, have been explored, with the compound showing the ability to release butylamine upon photoirradiation .

Relevant Case Studies

Case studies involving diisopropyl carbamate derivatives include the analysis of their biological activity. For example, N-isopropyl-2-methyl-2-propyl-1,3-propanediol dicarbamate (carisoprodol) has been studied for its muscle relaxant and analgesic properties, showing effectiveness in releasing decerebrate rigidity and relieving pain in certain models . The history, chemistry, and pharmacology of carisoprodol have also been documented, highlighting its unique pharmacological profile compared to related compounds .

Scientific Research Applications

Muscle Relaxant and Analgesic Properties

  • Diisopropyl bicarbamate, specifically in the form of carisoprodol (N-isopropyl-2-methyl-2-propyl-1,3-propanediol dicarbamate), has been identified as a centrally acting skeletal muscle relaxant. It exhibits unique properties compared to other muscle relaxants, such as effectiveness in releasing decerebrate rigidity and distinct effects on brain wave patterns. Its analgesic properties, particularly in relieving pain caused by joint injections with silver nitrate, have also been noted, although it is not very potent in other pharmacological tests for analgesia (Berger et al., 1959).

Material Science Applications

  • In the field of material science, diisopropyl bicarbamate derivatives, such as diisopropyl xanthogen polysulfide (DIXP), have been used to formulate compositions for sealing medical devices. Research has explored the crosslinking reaction mechanism of DIXP in bromobutyl elastomer, a process crucial for the development of effective medical device sealants (Ohbi et al., 2008).

Toxicological Studies

  • Studies have also examined the toxicological aspects of various carbamates, including diisopropyl bicarbamate derivatives. For instance, the cytological effects of pesticides like N-methyl-1-naphthyl carbamate ("Sevin"), which shows significant mitotic effects, have been a subject of interest. This research is pertinent in understanding the biological and environmental impact of these compounds (Amer, 1965).

Medical Imaging Applications

  • Another significant application is in medical imaging, where derivatives like diisopropyl-IDA have been used in hepatobiliary imaging studies. These studies are crucial in diagnostic radiology for assessing liver and gallbladder function (Klingensmith et al., 1981).

properties

IUPAC Name

propan-2-yl N-(propan-2-yloxycarbonylamino)carbamate
Source PubChem
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InChI

InChI=1S/C8H16N2O4/c1-5(2)13-7(11)9-10-8(12)14-6(3)4/h5-6H,1-4H3,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZULTVJWVCJQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)NNC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6066523
Record name Diisopropyl bicarbamate
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Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Diisopropyl bicarbamate

CAS RN

19740-72-8
Record name Diisopropyl hydrazodicarboxylate
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Record name Diisopropyl bicarbamate
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Record name 1,2-Hydrazinedicarboxylic acid, 1,2-bis(1-methylethyl) ester
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Record name DIISOPROPYL HYDRAZODICARBOXYLATE
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Synthesis routes and methods

Procedure details

A solution of 110.6 mmol of 3-fluoro-benzylalcohol and 108.8 mmol of triphenylphosphine in 150 ml of tetrahydrofuran was added dropwise, within 50 min under a nitrogen atmosphere at 0° C., to a solution of 100.5 mmol of (S)-1-(4-hydroxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester and 100.5 mmol of diisopropyl azodicarboxylate in 200 ml of tetrahydrofuran. The mixture was left to warm to RT and stirring was continued for 18 hours. The mixture was evaporated under reduced pressure. The solid residue was triturated in 400 ml of ether to leave a white solid mainly consisting of the product and triphenylphosphinoxide. After filtration, the solid material was triturated in 100 ml of cold methanol to yield (S)-1-[4-(3-fluoro-benzyloxy)-phenyl]-5-oxo-pyrrolidine-3-carboxylic acid methyl ester as a white solid [MS: m/e=344 (M+H)+] together with traces of triphenylphosphine and diisopropyl hydrazodicarboxylate.
Quantity
110.6 mmol
Type
reactant
Reaction Step One
Quantity
108.8 mmol
Type
reactant
Reaction Step One
Name
(S)-1-(4-hydroxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester
Quantity
100.5 mmol
Type
reactant
Reaction Step One
Quantity
100.5 mmol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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